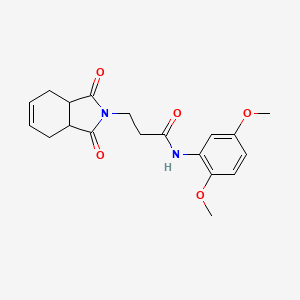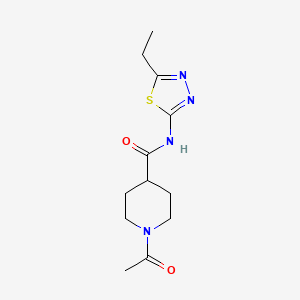
4-chloro-N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as JNJ-42041935, and it is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling.
Mécanisme D'action
JNJ-42041935 is a selective inhibitor of PTP1B. It binds to the active site of PTP1B and prevents its dephosphorylation activity. This leads to an increase in insulin signaling and glucose uptake in the liver, muscle, and adipose tissue. JNJ-42041935 also increases the activity of the AMP-activated protein kinase (AMPK), which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
JNJ-42041935 has several biochemical and physiological effects, including increased insulin sensitivity, glucose uptake, and glycemic control. It also improves lipid metabolism, reduces inflammation, and increases energy expenditure. JNJ-42041935 has been shown to have beneficial effects on body weight, glucose tolerance, and insulin resistance in animal models of obesity and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of JNJ-42041935 is its selectivity for PTP1B, which reduces the risk of off-target effects. JNJ-42041935 also has good pharmacokinetic properties, including oral bioavailability and a long half-life. However, one of the limitations of JNJ-42041935 is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
Orientations Futures
There are several future directions for the research on JNJ-42041935. One of the potential areas of research is the development of JNJ-42041935 analogs with improved potency and selectivity. Another area of research is the evaluation of JNJ-42041935 in clinical trials for the treatment of type 2 diabetes and obesity. Additionally, the potential use of JNJ-42041935 in other metabolic disorders, such as non-alcoholic fatty liver disease, is an area of future research.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide involves several steps. The first step is the reaction between 4-chlorobenzyl chloride and 4-methoxybenzylamine to form 4-chloro-N-(4-methoxybenzyl)benzylamine. The second step involves the reaction of this intermediate product with methyl isonicotinate to form 4-chloro-N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide.
Applications De Recherche Scientifique
4-chloro-N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields of research. One of the primary areas of research is diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by JNJ-42041935 can improve insulin sensitivity, glucose uptake, and glycemic control. This makes JNJ-42041935 a potential therapeutic agent for the treatment of type 2 diabetes and obesity.
Propriétés
IUPAC Name |
4-chloro-N-[(4-methoxyphenyl)methyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-17-12(11(14)8-16-17)13(18)15-7-9-3-5-10(19-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMXYKYSOHKJNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5487552.png)
![4-{[5-imino-7-oxo-2-(1-phenylpropyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}benzoic acid](/img/structure/B5487561.png)

![3-amino-5-chloro-4,6-dimethyl-N-1-naphthylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5487575.png)
![4-(1,1-dioxido-4-thiomorpholinyl)-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5487594.png)
![2-ethyl-3-(4-fluorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5487596.png)

![1-[2-(7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)-2-oxoethyl]-5-(4-nitrophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5487611.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B5487619.png)

![8-(2-furylmethyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B5487642.png)

![4-{2-[(3-methoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5487653.png)
![4-methoxy-N-(1-methyl-4-piperidinyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5487659.png)